molecular formula C13H14N4O7 B14740231 Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate CAS No. 1749-95-7

Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate

Cat. No.: B14740231
CAS No.: 1749-95-7
M. Wt: 338.27 g/mol
InChI Key: RBXIEVSYVJIXSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate typically involves multiple steps, starting with the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This is followed by the formation of the imidazolidinone ring through the reaction of chloroacetyl chloride with ammonium thiocyanate in dry toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various nitrofuran derivatives, amino derivatives, and substituted nitrofuran compounds .

Scientific Research Applications

Properties

CAS No.

1749-95-7

Molecular Formula

C13H14N4O7

Molecular Weight

338.27 g/mol

IUPAC Name

propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C13H14N4O7/c1-2-5-23-12(19)8-15-10(18)7-16(13(15)20)14-6-9-3-4-11(24-9)17(21)22/h3-4,6H,2,5,7-8H2,1H3

InChI Key

RBXIEVSYVJIXSZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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